molecular formula C16H21N5O2S B3009974 N,N-dimethyl-5-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 1788772-67-7

N,N-dimethyl-5-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No. B3009974
CAS RN: 1788772-67-7
M. Wt: 347.44
InChI Key: WDIBCUQRERNXPU-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinamines and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Dopamine D3 Receptor Ligands

This compound has been studied for its potential as a selective ligand for dopamine D3 receptors . Dopamine plays a crucial role in the central nervous system, and aberrant D3 receptor activity is linked to diseases such as depression, schizophrenia, substance use disorder, and Parkinson’s disease. The compound’s ability to bind selectively to D3 receptors makes it a candidate for the development of new therapeutic agents targeting these conditions.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit moderate effects on renal cancer cell lines . This suggests its potential utility in the development of new anticancer drugs, particularly those targeting renal cancer. Further investigation into its mechanism of action could lead to novel treatments.

Serotonin 5-HT6 Receptor Antagonism

Derivatives of this compound have been evaluated as potent antagonists of the serotonin type 6 receptor (5-HT6R), which is a promising target for treating cognitive deficits . The compound’s antagonistic properties could be beneficial in memory impairment paradigms, offering a new avenue for Alzheimer’s disease treatment.

Molecular Docking Studies

The compound’s structure allows it to be used in molecular docking studies, which are essential for drug discovery and development . Its interaction with various receptors can be modeled computationally, providing insights into its potential as a pharmacological agent.

Biochemical Research

In biochemistry, the compound can be used to study protein-ligand interactions due to its structural features, which allow for diverse bioactivity and interaction with biological targets . This can help in understanding the molecular basis of diseases and the development of targeted therapies.

Neuroscience Research

The compound’s influence on neurotransmitter receptors makes it a valuable tool in neuroscience research. It can be used to study the effects of receptor modulation on neurological functions and behaviors .

Oncology Research

While no potent inhibitors of malignant cell growth were identified among the tested compounds, the compound’s derivatives showed pronounced anticancer activity against breast cancer and melanoma cell lines . This indicates its potential role in oncology research, particularly in the search for more effective cancer treatments.

Molecular Biology Applications

The compound is also relevant in molecular biology, where it can be used to explore the interactions at the molecular level, such as binding affinities and the impact on gene expression. This can contribute to the understanding of cellular processes and the development of gene therapies.

properties

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-19(2)16-12-14(13-17-18-16)20-8-10-21(11-9-20)24(22,23)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIBCUQRERNXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-5-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-3-amine

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